![molecular formula C14H14BrClN2O3S2 B2828277 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine CAS No. 2034472-34-7](/img/structure/B2828277.png)
4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine
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Description
4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds with sulfonyl and piperidine moieties are synthesized for their potential therapeutic applications. For instance, the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been explored as potential drug candidates for Alzheimer’s disease treatment. These compounds undergo a series of synthesis steps, including electrophilic substitution and nucleophilic addition, to form targeted molecules with specific biological activities (Rehman et al., 2018).
Antibacterial Potentials
Compounds bearing the piperidine moiety have been synthesized and evaluated for their antibacterial properties. For example, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nuclei were synthesized to explore their antibacterial potentials against various bacterial strains, demonstrating the importance of such compounds in developing new antimicrobial agents (Iqbal et al., 2017).
Antioxidant and Anticholinesterase Activity
The synthesis of sulfonyl hydrazones incorporating piperidine derivatives has been reported, highlighting their role in medicinal chemistry. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, offering insights into their potential therapeutic applications for conditions related to oxidative stress and cholinesterase inhibition (Karaman et al., 2016).
Antimicrobial Activity Evaluation
Synthesis of piperidin-4-yl methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities have been conducted. These studies aim to identify new antimicrobial agents that could be effective against pathogenic bacterial and fungal strains, underscoring the importance of sulfonyl and piperidine compounds in developing new antimicrobial therapies (Mallesha & Mohana, 2014).
properties
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-3-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O3S2/c15-13-1-2-14(22-13)23(19,20)18-7-4-10(5-8-18)21-12-3-6-17-9-11(12)16/h1-3,6,9-10H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBIRQKYEDVHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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